molecular formula C13H14N8 B2745387 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1,2,4,5-tetraazin-3-amine CAS No. 318239-49-5

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1,2,4,5-tetraazin-3-amine

Cat. No.: B2745387
CAS No.: 318239-49-5
M. Wt: 282.311
InChI Key: KERJYVTXJWKWMK-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1,2,4,5-tetraazin-3-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring, a pyridine ring, and a tetraazine ring, making it a complex and potentially versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1,2,4,5-tetraazin-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, through cyclization reactions.

    Formation of the Tetraazine Ring: Using appropriate reagents and catalysts to construct the tetraazine ring.

    Coupling Reactions: Linking the pyrazole and tetraazine rings with the pyridine moiety through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the rings.

    Reduction: Reduction reactions could be used to modify the nitrogen-containing rings.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace substituents on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various derivatives with modified functional groups or additional substituents.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1,2,4,5-tetraazin-3-amine could have several applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Signal Transduction: Modulating cellular signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1,2,4,5-tetraazin-3-amine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of ring structures, which may confer unique chemical properties and biological activities not found in other similar compounds.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-4-ylmethyl)-1,2,4,5-tetrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N8/c1-9-7-10(2)21(20-9)13-18-16-12(17-19-13)15-8-11-3-5-14-6-4-11/h3-7H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERJYVTXJWKWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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